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molecular formula C10H9BrN4O2 B049294 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 666816-98-4

8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B049294
M. Wt: 297.11 g/mol
InChI Key: HFZOBQSHTNNKFY-UHFFFAOYSA-N
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Patent
US09056112B2

Procedure details

3-Methyl-8-bromo-xanthine (30 gm) and N,N-dimethylformamide (170 mL) were charged into a 1000 mL round bottomed flask equipped with a mechanical stirrer. Diisopropylethylamine (DIPEA, 15.9 gm) and 1-bromo-2-butyne (16.2 gm) were added at 30° C. The reaction mixture was heated to 85° C. and maintained the temperature for 4 hours. The reaction mixture was cooled to 30° C. and pre cooled water (300 mL) was added. The solid formed was collected by filtration and washed with pre cooled water (150 mL) and diethyl ether (30 mL). The solid was dried in oven under vacuum at 50° C. to get 30.9 gm of the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[N:9]=[C:8]([Br:11])[NH:7][C:6]=2[C:5](=[O:12])[NH:4][C:3]1=[O:13].CN(C)C=O.C(N(C(C)C)CC)(C)C.Br[CH2:29][C:30]#[C:31][CH3:32]>O>[CH3:1][N:2]1[C:10]2[N:9]=[C:8]([Br:11])[N:7]([CH2:29][C:30]#[C:31][CH3:32])[C:6]=2[C:5](=[O:12])[NH:4][C:3]1=[O:13]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CN1C(NC(C=2NC(=NC12)Br)=O)=O
Name
Quantity
170 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
15.9 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
16.2 g
Type
reactant
Smiles
BrCC#CC
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
maintained the temperature for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 30° C.
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with pre
TEMPERATURE
Type
TEMPERATURE
Details
cooled water (150 mL) and diethyl ether (30 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried in oven under vacuum at 50° C.

Outcomes

Product
Name
Type
product
Smiles
CN1C(NC(C=2N(C(=NC12)Br)CC#CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.9 g
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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